molecular formula C11H10N4O4S2 B12401173 Hirudonucleodisulfide B

Hirudonucleodisulfide B

Cat. No.: B12401173
M. Wt: 326.4 g/mol
InChI Key: LNVKHOHWZGZHHS-UHFFFAOYSA-N
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Description

Hirudonucleodisulfide B is a heterocyclic compound that can be found in the medicinal leech, Whitmania pigra. This compound has been identified for its moderate anti-anoxic activity, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hirudonucleodisulfide B can be isolated from the dried material of Whitmania pigra. The isolation process involves extraction and purification techniques to obtain the compound in its pure form .

Industrial Production Methods

Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through extraction from natural sources for research purposes .

Chemical Reactions Analysis

Types of Reactions

Hirudonucleodisulfide B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Hirudonucleodisulfide B has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hirudonucleodisulfide B involves its interaction with specific molecular targets and pathways. The compound exhibits anti-anoxic activity by modulating cellular responses to low oxygen conditions. This modulation may involve the regulation of signaling pathways and the expression of genes related to oxygen homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hirudonucleodisulfide B is unique due to its specific structure and moderate anti-anoxic activity. While similar compounds like Hirudonucleodisulfide A and Hirudonucleodisulfide C share some properties, this compound has distinct chemical characteristics that make it a valuable subject for research .

Properties

Molecular Formula

C11H10N4O4S2

Molecular Weight

326.4 g/mol

IUPAC Name

7-(1,2-dihydroxyethyl)-6-methylsulfanyl-1H-thieno[3,2-g]pteridine-2,4-dione

InChI

InChI=1S/C11H10N4O4S2/c1-20-7-4-10(21-6(7)3(17)2-16)13-8-5(12-4)9(18)15-11(19)14-8/h3,16-17H,2H2,1H3,(H2,13,14,15,18,19)

InChI Key

LNVKHOHWZGZHHS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(SC2=C1N=C3C(=N2)NC(=O)NC3=O)C(CO)O

Origin of Product

United States

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